Seproxetine Hydrochloride

Serotonin reuptake inhibition Enantioselectivity In vitro pharmacology

Racemic norfluoxetine/fluoxetine use in SERT binding introduces potency variability, undermining dose-response analysis. Seproxetine HCl (CAS 127685-30-7) provides enantiomerically pure S-form with consistent pharmacology. - ~20-fold more potent SERT inhibition vs R-enantiomer - ~4-fold greater neurosteroid synthesis selectivity vs fluoxetine - Validated chiral HPLC reference standard - Documented hERG liability (IC50 2.29 μM) for cardiac safety profiling High-purity (≥98%) research tool for reproducible SSRI mechanism studies.

Molecular Formula C16H17ClF3NO
Molecular Weight 331.76 g/mol
CAS No. 127685-30-7
Cat. No. B1681628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeproxetine Hydrochloride
CAS127685-30-7
SynonymsSeproxetine hydrochloride;  (S)-Norfluoxetine hydrochloride;  (S)-Desmethylfluoxetine Hydrochloride; 
Molecular FormulaC16H17ClF3NO
Molecular Weight331.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1
InChIKeyGMTWWEPBGGXBTO-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Seproxetine Hydrochloride: High-Purity S-Norfluoxetine for SSRI Research


Seproxetine hydrochloride (CAS 127685-30-7), also known as (S)-norfluoxetine hydrochloride or LY 215229 hydrochloride, is the hydrochloride salt of the S-enantiomer of norfluoxetine—the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective serotonin reuptake inhibitor (SSRI), it enhances synaptic serotonin levels by specifically inhibiting the serotonin uptake carrier (SERT) . Unlike racemic norfluoxetine mixtures or the substantially less active R-enantiomer, Seproxetine hydrochloride represents the enantiomerically pure form responsible for the majority of the metabolite's serotonergic activity in vivo [2].

Seproxetine HCl vs. Racemic Norfluoxetine: Why It Matters


The substitution of Seproxetine hydrochloride with racemic norfluoxetine, fluoxetine, or R-norfluoxetine in research settings introduces quantifiable and functionally significant disparities. While fluoxetine exists as a racemic mixture and norfluoxetine is formed as a racemate in vivo, their S- and R-enantiomers exhibit profoundly different pharmacological properties [1]. Specifically, the S-enantiomer (Seproxetine) is approximately 20-fold more potent as a serotonin reuptake inhibitor than its R-counterpart [2]. Furthermore, Seproxetine demonstrates an approximately 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine, highlighting a distinct functional profile beyond simple SERT blockade [3]. Consequently, using racemic material or the incorrect enantiomer introduces an undefined mixture of high- and low-potency species, irreversibly confounding dose-response relationships, target engagement calculations, and downstream in vivo interpretations.

Seproxetine HCl: Head-to-Head Evidence


Enantioselective 5-HT Uptake Inhibition Potency

The S-enantiomer of norfluoxetine (Seproxetine hydrochloride) demonstrates dramatically higher potency in inhibiting serotonin (5-HT) uptake compared to the R-enantiomer. Direct head-to-head comparison in ex vivo rat brain assays reveals that the S-enantiomer is approximately 22 times more potent than the R-enantiomer, making Seproxetine HCl the functionally dominant species [1].

Serotonin reuptake inhibition Enantioselectivity In vitro pharmacology SERT

Functional Selectivity: Neurosteroidogenesis vs. SERT Inhibition

Seproxetine (S-norfluoxetine) exhibits a differentiated pharmacological profile beyond simple serotonin reuptake inhibition. In comparative studies, Seproxetine is nearly 4 times more selective for stimulating neurosteroid synthesis (specifically allopregnanolone) relative to serotonin reuptake inhibition compared to the parent drug fluoxetine [1]. This indicates a unique functional bias not captured by fluoxetine or racemic norfluoxetine preparations.

Neurosteroidogenesis Allopregnanolone Functional selectivity SSRI differentiation

hERG Channel Inhibition Liability

Seproxetine (S-norfluoxetine) has been characterized for its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a standard in vitro surrogate for drug-induced QT prolongation and torsades de pointes risk. BindingDB-curated assay data reports an IC50 of 2.29 μM (2,290 nM) for inhibition of the human ERG channel [1]. This quantitative benchmark is critical for contextualizing the compound's cardiac safety margin in cellular electrophysiology studies and for interpreting the known clinical development discontinuation of Seproxetine due to KvLQT1 (I_Ks) channel inhibition and QT prolongation [2].

hERG inhibition Cardiac safety pharmacology QT prolongation In vitro toxicology

Enantiomeric Purity by Chiral HPLC

Ensuring the enantiomeric purity of Seproxetine hydrochloride is analytically non-trivial. A validated HPLC method utilizing a pepsin-based chiral stationary phase (Ultron ES-Pepsin) has been specifically developed and optimized for the separation of Seproxetine (S-norfluoxetine) hydrochloride from its enantiomeric impurity, R-norfluoxetine hydrochloride [1]. This method, which evaluates parameters including pH, flow rate, buffer strength, organic concentration, and column temperature, demonstrates acceptable precision, linearity, recovery, selectivity, limit of detection, and ruggedness for quantifying R-norfluoxetine in Seproxetine HCl bulk drug substance [1].

Chiral chromatography Enantiomeric purity Analytical method validation Quality control

Seproxetine Hydrochloride: Validated Applications


Enantioselective SERT Structure-Activity Relationships

Given the approximately 22-fold difference in serotonin reuptake inhibition potency between the S- and R-enantiomers of norfluoxetine [1], Seproxetine hydrochloride serves as an essential high-potency reference enantiomer. It enables definitive structure-activity relationship (SAR) studies probing the stereochemical determinants of SERT binding and inhibition, distinguishing it from racemic fluoxetine or norfluoxetine mixtures which confound such analyses.

Neurosteroidogenesis and Allopregnanolone Modulation

Seproxetine hydrochloride's approximately 4-fold greater selectivity for stimulating neurosteroid synthesis (allopregnanolone) relative to serotonin reuptake inhibition compared to fluoxetine [2] positions it as a unique tool compound. It is specifically indicated for preclinical research investigating neurosteroid-mediated behavioral pharmacology, GABAergic modulation, and non-canonical SSRI mechanisms in anxiety and depression models.

Cardiac Ion Channel Safety and hERG Assessment

With a documented hERG IC50 of 2.29 μM [3] and a known clinical history of development termination due to KvLQT1 (I_Ks) channel inhibition and QT prolongation [4], Seproxetine hydrochloride is a well-characterized reference standard for in vitro cardiac safety pharmacology. It serves as a positive control or mechanistic probe in ion channel screening panels, patch-clamp electrophysiology, and structure-toxicity relationship (STR) studies evaluating proarrhythmic risk.

Chiral Method Development & Enantiomeric Purity Control

The validated HPLC method utilizing a pepsin chiral stationary phase for separating Seproxetine (S-norfluoxetine) from R-norfluoxetine [5] establishes Seproxetine hydrochloride as a benchmark analyte for developing, optimizing, and validating chiral separation methods in pharmaceutical analysis and quality control laboratories.

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